molecular formula C21H20F3N3O B2718811 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1351596-53-6

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2718811
CAS RN: 1351596-53-6
M. Wt: 387.406
InChI Key: RNIJFFKTRMTHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H20F3N3O and its molecular weight is 387.406. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Gelators and Silver(I) Complexes

The research on quinoline urea derivatives, including structures similar to 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, has demonstrated their capability as supramolecular gelators in the formation of silver(I) complexes. These compounds, such as 1,3-di(quinolin-5-yl)urea (DQ5U), have shown to gelate mixed solvents when mixed with silver nitrate (AgNO3), leading to the creation of photophysically active Ag-complexes. This application highlights the potential use of these compounds in materials science, particularly in the creation of novel gel-based materials with specific photophysical properties (Braga et al., 2013).

TRPV1 Receptor Antagonism

Another research avenue for compounds closely related to the one involves their use as antagonists for the transient receptor potential vanilloid-1 (TRPV1) receptor. Studies on 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) have shown potent blocking of TRPV1 receptor-mediated changes, indicating potential therapeutic applications in treating conditions modulated by this receptor, such as pain or inflammation (Bianchi et al., 2007).

Novel Synthetic Methodologies

The synthesis of 1-(isoquinolin-1-yl)ureas through three-component reactions offers new methodologies in chemical synthesis. This approach allows for the efficient generation of 1-(4-haloisoquinolin-1-yl)ureas, expanding the toolbox of synthetic chemists in creating diverse isoquinoline derivatives for further research and development in various fields, including pharmaceuticals and materials science (Ye, Wang, & Wu, 2011).

BRAFV600E Inhibition for Cancer Therapy

Aryl phenyl ureas with specific structural features have been identified as potent inhibitors of the BRAFV600E kinase, a target in melanoma and other cancers. Compounds such as 1-(5-tert-butylisoxazol-3-yl)-3-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)urea have shown efficacy in mouse tumor xenograft models, suggesting a potential role for similar compounds in cancer therapy (Holladay et al., 2011).

properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O/c22-21(23,24)18-9-3-4-10-19(18)26-20(28)25-12-5-6-13-27-14-11-16-7-1-2-8-17(16)15-27/h1-4,7-10H,11-15H2,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIJFFKTRMTHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

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